4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Overview

Description

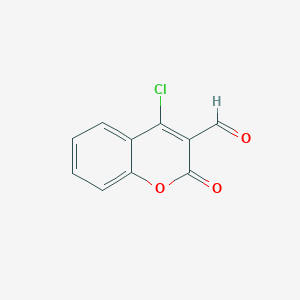

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde (CAS: 50329-91-4) is a chlorinated coumarin derivative characterized by a formyl group at position 3 and a ketone at position 2. Its structure enables versatile reactivity, particularly in forming Schiff bases, hydrazones, and heterocyclic hybrids. This compound is synthesized via Vilsmeier-Haack reactions or nucleophilic substitutions of 4-hydroxycoumarin precursors . It serves as a key intermediate in antimicrobial, antifungal, and anticancer agent development, with its chloro substituent enhancing electrophilicity at the formyl group, facilitating condensation reactions with amines and hydrazides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) Method

This is one of the most common methods for synthesizing 4-chloro-2-oxo-2H-chromene-3-carbaldehyde:

-

- 4-Hydroxycoumarin

- Phosphorus oxychloride (POCl₃)

- Dimethylformamide (DMF)

-

- In a cooled reaction flask (0–5 °C), DMF is added.

- POCl₃ is introduced dropwise with stirring.

- 4-Hydroxycoumarin dissolved in DMF is then added to the mixture.

- The reaction is maintained at 50 °C for 10 hours.

- Afterward, the reaction mixture is cooled to room temperature and poured into ice-cold water.

- The precipitate formed is filtered and purified using silica gel chromatography with ethyl acetate/hexane as the eluent.

Reaction Equation :

$$

\text{C9H6O3} + \text{POCl}_3 + \text{DMF} \rightarrow \text{C10H5ClO3} + \text{Byproducts}

$$Yield :

Approximately 80–85% after purification.

Reaction with Benzene-1,2,3-triol and Ethyl 4-Chloro-3-Oxobutanoate

This alternative method involves multi-step reactions:

-

- Benzene-1,2,3-triol

- Ethyl 4-chloro-3-oxobutanoate

- Acetic anhydride

- Sodium hydroxide (NaOH)

-

- Benzene-1,2,3-triol reacts with ethyl 4-chloro-3-oxobutanoate under basic conditions to form an intermediate.

- This intermediate undergoes further reaction with acetic anhydride in the presence of NaOH to yield the target compound.

-

- Temperature: Room temperature for initial reaction; reflux for subsequent steps.

- Solvent: Typically ethanol or acetonitrile.

Yield :

Moderate yields (~60–70%) depending on reaction optimization.

Palladium-Catalyzed Cross-Coupling Reaction

This method employs palladium catalysis for selective synthesis of derivatives:

-

- 4-Hydroxycoumarin derivatives

- Aryl halides

- Pd₂(dba)₃ catalyst

- Triphenylphosphine (PPh₃)

-

- In a nitrogen atmosphere, the reactants are combined in tetrahydrofuran (THF) solvent with potassium phosphate (K₃PO₄) as a base.

- The mixture is heated at 60 °C for several hours.

- Post-reaction, the product is extracted using ethyl acetate and purified via silica gel chromatography.

Analysis of Reaction Parameters

Table: Comparison of Synthetic Methods

| Method | Key Reagents | Temperature | Yield (%) | Advantages |

|---|---|---|---|---|

| POCl₃/DMF Method | POCl₃, DMF, 4-Hydroxycoumarin | 50 °C | ~85 | Simple setup; high yield |

| Benzene-1,2,3-Triol Method | Benzene-1,2,3-triol, NaOH | RT/Reflux | ~70 | Multi-step; moderate complexity |

| Palladium-Catalyzed Coupling | Pd₂(dba)₃, Aryl halides | 60 °C | ~90 | High selectivity; versatile products |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles, such as amines, to form substituted products.

Cyclization Reactions: It can undergo cyclization reactions with aryl isocyanides to form chromeno[4,3-b]quinolin-6-ones.

Common Reagents and Conditions

Nucleophiles: Amines, such as morpholine, are commonly used in substitution reactions.

Solvents: Dichloromethane and chloroform are frequently used as solvents.

Catalysts: Piperidine is often used as a catalyst in these reactions.

Major Products

Substituted Chromenes: Products such as 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde.

Cyclized Compounds: Products like chromeno[4,3-b]quinolin-6-ones.

Scientific Research Applications

Medicinal Chemistry

Bioactive Compound Synthesis

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is utilized in the synthesis of various bioactive compounds, including those with antioxidant , anticancer , and antimicrobial properties. Its structural features enable the formation of derivatives that exhibit enhanced biological activities.

Anticancer Activity

The compound has demonstrated promising anticancer properties across several cancer cell lines. The following table summarizes its effectiveness against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-3 (Ovarian) | 0.11 | Induces mitochondrial depolarization |

| CEM (Leukemia) | 0.07 | Inhibits proliferation via apoptosis |

| MCF7 (Breast) | 0.61 | Modulates Bcl-2 family proteins |

In OVCAR-3 cells, the compound increases pro-apoptotic factors while decreasing anti-apoptotic factors, highlighting its potential as a chemotherapeutic agent for resistant cancer types.

Antimicrobial Activity

Research has shown that this compound exhibits moderate antimicrobial properties against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

This suggests its utility in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of the compound has been assessed using various assays:

| Assay Type | Result (IC50) |

|---|---|

| DPPH Radical Scavenging | 0.18 mM |

| FRAP Assay | Moderate activity |

These findings indicate that the compound can protect cellular components from oxidative damage, contributing to its anticancer effects.

Materials Science

In materials science, this compound is used to develop new materials with specific optical and electronic properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Biological Research

The compound is employed in biological studies related to enzyme inhibition and interactions with biological macromolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, influencing cellular functions through modulation of cell signaling pathways and gene expression.

Anticancer Evaluation

A study focusing on ovarian cancer cells demonstrated significant cytotoxicity of this compound, highlighting its potential as a treatment for resistant cancer types.

Antimicrobial Screening

In evaluations of synthesized derivatives, compounds derived from this compound exhibited enhanced antimicrobial activity compared to standard drugs, indicating its potential in developing new treatments for bacterial infections.

Structure-Activity Relationship (SAR)

Studies on structural modifications of derivatives reveal that substituent variations significantly influence biological activities:

Antimicrobial Activity : Schiff bases derived from the compound show varying degrees of antimicrobial activity. The presence of specific substituents enhances potency against bacterial and fungal strains.

Anticancer Activity : Research indicates that derivatives synthesized from this compound demonstrate promising anticancer activity, particularly against colon cancer cell lines .

Mechanism of Action

The mechanism of action of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, its ability to form covalent bonds with nucleophiles makes it a useful tool in studying enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

2-Oxo-2H-chromene-3-carboxylic Acid (CAS: N/A)

- Structure : Lacks the 4-chloro and formyl groups; instead, it has a carboxylic acid at position 3.

- Reactivity : Reacts with anilines to form carboxamide derivatives rather than Schiff bases.

- Biological Activity : Carboxamide derivatives exhibit antifungal activity against Alternaria solani and Botrytis cinerea but generally show higher MIC values (e.g., 25–50 µg/mL) compared to chloro-substituted Schiff bases .

4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde (CAS: N/A)

- Structure: Replaces the 4-chloro group with a morpholino substituent.

- Synthesis : Generated by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with morpholine.

- Impact: The morpholino group enhances solubility in polar solvents due to its electron-donating nature but reduces electrophilicity at the aldehyde, leading to slower Schiff base formation .

4-Oxo-4H-chromene-3-carboxaldehyde (CAS: N/A)

- Structure : Features a ketone at position 4 instead of position 2.

- Reactivity : The 4-oxo group directs nucleophilic attacks to position 2, limiting its utility in forming 3-substituted derivatives. It is less reactive in condensation reactions compared to the 2-oxo analogue .

Key Observations :

- The chloro substituent in this compound accelerates reaction kinetics due to its electron-withdrawing effect, making it superior to morpholino or unsubstituted analogues in Schiff base synthesis.

- Carboxylic acid derivatives require harsher conditions (e.g., propyl phosphoric acid anhydride) for amide bond formation .

Antimicrobial Activity

Insights :

- Chloro-substituted derivatives exhibit lower MIC values, highlighting the role of the chloro group in enhancing membrane permeability or target binding.

- Morpholino-substituted hybrids show moderate activity (MIC: 25–40 µg/mL), suggesting that bulkier substituents may hinder bioavailability .

Antifungal Activity

- This compound-derived hydrazones inhibit Alternaria solani and Rhizoctorzia solani at 10–20 µg/mL, outperforming non-chloro carboxamides (MIC: 30–50 µg/mL) .

Physicochemical Properties

- Solubility: The chloro derivative is sparingly soluble in water but highly soluble in dichloromethane and DMF. Morpholino analogues show improved aqueous solubility due to the polar morpholino group .

- Crystallography: Derivatives of this compound form monoclinic crystals (e.g., P21/n space group) with hydrogen bonding involving the aldehyde and ketone groups, stabilizing the lattice .

Biological Activity

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is a synthetic compound belonging to the coumarin family, which has garnered significant interest due to its diverse biological activities. This article provides an in-depth look at its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its chromene structure, which is known for various biological activities. The compound can undergo several chemical reactions, including nucleophilic substitution and cyclization, making it versatile in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- Antioxidant Activity : The compound has been shown to interact with oxidative stress pathways, influencing enzymes like superoxide dismutase and catalase.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through interactions with tubulin, leading to cell cycle arrest at the G2/M phase.

- Gene Regulation : It modulates gene expression related to cell survival and apoptosis, affecting pathways involving Bcl-2 family proteins .

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| OVCAR-3 (Ovarian) | 0.11 | Induces mitochondrial depolarization |

| CEM (Leukemia) | 0.07 | Inhibits proliferation via apoptosis |

| MCF7 (Breast) | 0.61 | Modulates Bcl-2 family proteins |

The compound's ability to induce apoptosis in OVCAR-3 cells was linked to increased expression of pro-apoptotic factors such as Bid and Bad while decreasing anti-apoptotic factors like Bcl-xL .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The compound was evaluated against standard antibiotics and showed potential as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

| Assay Type | Result (IC50) |

|---|---|

| DPPH Radical Scavenging | 0.18 mM |

| FRAP Assay | Moderate activity |

These findings suggest that the compound can protect cellular components from oxidative damage, potentially contributing to its anticancer effects .

Case Studies

- Anticancer Evaluation : A study focusing on the effects of this compound on ovarian cancer cells demonstrated significant cytotoxicity, highlighting its potential as a chemotherapeutic agent for resistant cancer types .

- Antimicrobial Screening : In a recent evaluation of synthesized derivatives, compounds derived from this compound exhibited enhanced antimicrobial activity compared to standard drugs, indicating its utility in developing new treatments for bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde in heterocyclic chemistry?

- Method 1 : Cyclocondensation with 1,3-bis(silyloxy)-1,3-butadienes yields benzo[c]chromen-6-ones. This reaction is performed under reflux conditions in anhydrous solvents (e.g., toluene), with yields optimized by controlling stoichiometry and reaction time (Scheme 9) .

- Method 2 : Schiff base formation via condensation with substituted anilines in rectified spirit. The aldehyde group reacts with primary amines to form imine derivatives, characterized by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.5–9.0 ppm) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~10.0 ppm) and carbonyl carbons (δ ~180–190 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.00 for C₁₀H₅ClO₃) .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software elucidate structural features and intermolecular interactions of derivatives?

- Procedure : Single-crystal X-ray diffraction (SC-XRD) data collected at 100 K is refined using SHELXL. Key parameters include bond lengths (e.g., C=O at 1.21 Å) and angles.

- Findings :

- Halogen bonding (Cl···O interactions) and π-π stacking (centroid distances ~3.8 Å) stabilize crystal packing .

- SHELX refinement metrics (R factor < 0.05) ensure high reliability in structural assignments .

Q. What role does halogen bonding play in the crystal packing of chlorinated chromene derivatives, and how does chlorine position affect these interactions?

- Positional Effects :

- 6- or 8-Chloro substitution : Short Cl···O contacts (3.1–3.3 Å) dominate, influencing supramolecular assembly .

- 7-Chloro substitution : Van der Waals interactions (Cl···Cl ~3.45 Å) replace halogen bonding, reducing directional packing forces .

- Implications : These interactions guide rational design of solid-state materials with tailored physicochemical properties .

Q. What mechanistic insights explain the reactivity of the aldehyde group in nucleophilic additions?

- Schiff Base Formation : The aldehyde reacts with amines via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon, followed by (2) dehydration to form the imine. Solvent polarity (e.g., ethanol vs. DMF) and acid catalysis significantly impact reaction rates .

- Oxime Derivatives : Reaction with hydroxylamine hydrochloride in ethanol yields oximes, which are further functionalized (e.g., O-acylation with 4-nitrobenzoyl chloride) for bioactivity studies .

Q. Data Contradictions and Resolutions

- Synthesis Yields : Cyclocondensation () reports higher yields (~70–80%) compared to Schiff base routes (~50–60%) . This discrepancy arises from side reactions (e.g., aldehyde oxidation) in amine-mediated syntheses.

- Halogen Bonding vs. Van der Waals Contacts : highlights that Cl position dictates interaction type, resolving apparent contradictions in crystal packing trends .

Properties

IUPAC Name |

4-chloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLQUGVEQADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353262 | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50329-91-4 | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.